(4-(6-((4-メチルピリジン-2-イル)アミノ)ピリダジン-3-イル)ピペラジン-1-イル)(ピラジン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N8O and its molecular weight is 376.424. The purity is usually 95%.
BenchChem offers high-quality (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は、有望な抗菌効果を示しています。具体的には、合成されたN-(4-メチルピリジン-2-イル)チオフェン-2-カルボキサミド(4a〜hとして指定)は、拡張スペクトルβ-ラクタマーゼ(ESBL)産生大腸菌(E. coli) ST131株 に対して調査されています。これらの化合物は、ESBL E. coliに対して活性を示し、抗生物質耐性の脅威が高まっていることを考えると重要です。特に、これらの化合物は、アンプシリン、セフタジジム、シプロフロキサシンなど、いくつかの抗生物質に対して最小阻害濃度(MIC)の増加を示しました。
抗菌の可能性
誘導体の中で、化合物1aと1bは、良好な抗菌の可能性を示しました 。作用機序は特定されていませんが、この発見は、これらの化合物が微生物感染症の治療における潜在的な可能性を秘めていることを示唆しています。
VEGFR-2およびPDGF-β阻害
肝線維症モデルでは、ピリジン-2,4-ジカルボン酸のプロドラッグであるN2,N4-ビス(2-メトキシエチル)ピリジン-2,4-ジカルボキサミド(HOE-077)は、コラーゲン沈着を有意に減少させました。 この効果は、血管内皮増殖因子受容体2(VEGFR-2)および血小板由来増殖因子-β(PDGF-β)の阻害に起因していました 。この化合物の抗線維化の可能性は、さらなる調査が必要です。
分子ドッキング研究
分子ドッキングを含む計算研究は、合成された化合物(4a〜h)の結合ポケット残基を、E. coli のβ-ラクタマーゼ受容体の活性部位内で明らかにしました。これらの相互作用を理解することで、薬物設計と最適化を導くことができます。
生物活性
The compound (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone, with the CAS number 1021028-01-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and case studies from recent research.
Chemical Structure and Properties
The molecular formula of this compound is C22H21F3N6O, with a molecular weight of 442.4 g/mol. The structure includes multiple pharmacophoric elements that may contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C22H21F3N6O |
Molecular Weight | 442.4 g/mol |
CAS Number | 1021028-01-2 |
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds similar to (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone. For instance, derivatives of piperazine have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . The incorporation of a pyridazine moiety has been associated with enhanced anti-tubercular activity.
Inhibition of Nitric Oxide Synthase (iNOS)
The compound also shows promise in inhibiting nitric oxide synthase (iNOS), which is crucial in various pathological conditions including inflammation and cancer. In particular, studies involving position-substituted pyridine analogs have demonstrated that modifications at the 6-position can significantly affect potency against iNOS .
Cytotoxicity Studies
In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) have indicated that certain derivatives are non-toxic, suggesting a favorable safety profile for further development . This is critical for advancing the compound into clinical trials.
Structure-Activity Relationship (SAR)
The structure of (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone suggests multiple points for modification that could enhance its biological activity:
- Pyridazine Ring : Enhancements in antimicrobial activity may be achieved by varying substituents on the pyridazine ring.
- Piperazine Linkage : Modifications at the piperazine nitrogen can influence binding affinity and selectivity towards target enzymes.
- Pyrazine Component : Alterations in the pyrazine moiety could affect solubility and bioavailability.
Case Studies
Several case studies have explored the biological efficacy of similar compounds:
- Anti-Tubercular Agents : A series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine) derivatives were synthesized and evaluated, revealing promising anti-tubercular activity with IC90 values between 3.73 and 4.00 µM .
- iNOS Inhibition : Research involving radiolabeled PET tracers indicated that certain analogs exhibited high specificity for iNOS, suggesting potential applications in imaging and therapeutic strategies for diseases characterized by elevated nitric oxide levels .
特性
IUPAC Name |
[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-14-4-5-22-17(12-14)23-16-2-3-18(25-24-16)26-8-10-27(11-9-26)19(28)15-13-20-6-7-21-15/h2-7,12-13H,8-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGLDKOTDZYTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。